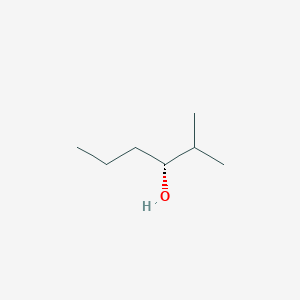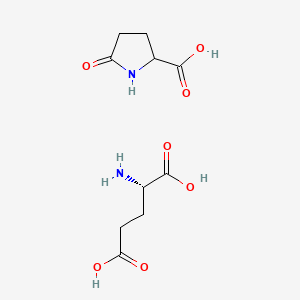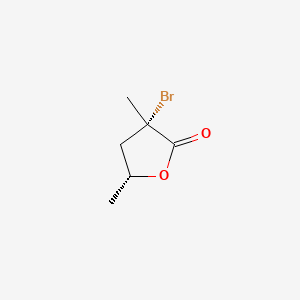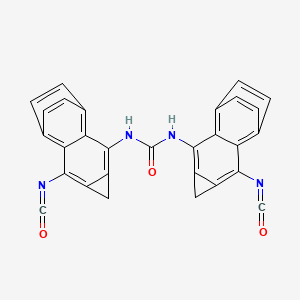![molecular formula C15H34N2O3Sn B12666300 Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin CAS No. 84051-94-5](/img/structure/B12666300.png)
Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin: is an organotin compound with the molecular formula C15H34N2O3Sn. This compound is known for its unique structure, which includes an acetoxy group, an aminoethyl group, and a dibutyltin moiety. Organotin compounds are widely studied for their applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin typically involves the reaction of dibutyltin oxide with 2-[(2-aminoethyl)amino]propanol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Dibutyltin oxide+2-[(2-aminoethyl)amino]propanol+Acetic anhydride→this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin can undergo oxidation reactions, where the tin center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the acetoxy or aminoethyl groups, where these groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, where the tin center is in a lower oxidation state.
Substitution: Substituted derivatives with different functional groups replacing the acetoxy or aminoethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also studied for its catalytic properties in various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent. Organotin compounds are known for their biocidal properties, and this compound is no exception.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and durability of these materials.
Wirkmechanismus
The mechanism of action of acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, resulting in antimicrobial or anticancer effects. The molecular targets include enzymes involved in cellular metabolism and DNA replication.
Vergleich Mit ähnlichen Verbindungen
Dibutyltin diacetate: Similar structure but lacks the aminoethyl group.
Tributyltin acetate: Contains three butyl groups instead of two.
Dibutyltin oxide: Lacks the acetoxy and aminoethyl groups.
Uniqueness: Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin is unique due to its combination of acetoxy, aminoethyl, and dibutyltin moieties This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Eigenschaften
CAS-Nummer |
84051-94-5 |
|---|---|
Molekularformel |
C15H34N2O3Sn |
Molekulargewicht |
409.15 g/mol |
IUPAC-Name |
[2-(2-aminoethylamino)propoxy-dibutylstannyl] acetate |
InChI |
InChI=1S/C5H13N2O.2C4H9.C2H4O2.Sn/c1-5(4-8)7-3-2-6;2*1-3-4-2;1-2(3)4;/h5,7H,2-4,6H2,1H3;2*1,3-4H2,2H3;1H3,(H,3,4);/q-1;;;;+2/p-1 |
InChI-Schlüssel |
ASSRYCKRDFVJIF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(OCC(C)NCCN)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



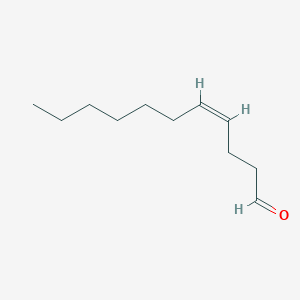


![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
